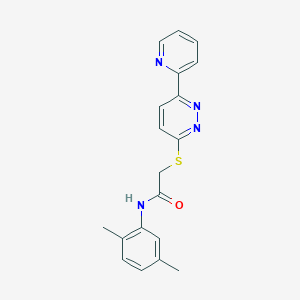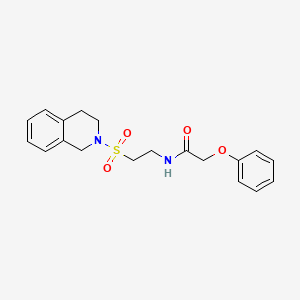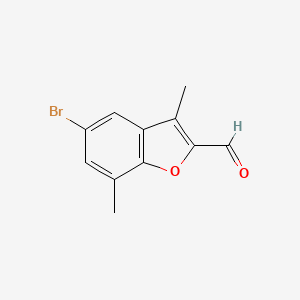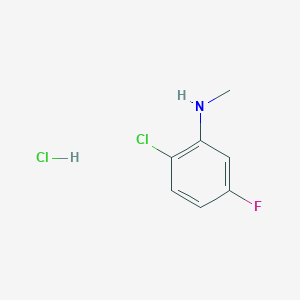![molecular formula C15H17ClN2OS B2476396 2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024671-38-2](/img/structure/B2476396.png)
2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile is a useful research compound. Its molecular formula is C15H17ClN2OS and its molecular weight is 308.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is used in the synthesis of novel classes of constrained, masked cysteines, specifically in the production of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids. This process involves a series of reactions starting with oxazolones, which are then cyclopropanated and treated with various agents to produce the desired carboxylates and disulfides. These disulfides serve as synthons for preparing 3-sulfanyl-substituted 2,3-methanoamino acids (Clerici, Gelmi, & Pocar, 1999).
Photoreactive Properties
- Investigations into the photoisomerization of thiin-3-one oxides have shown that upon irradiation, these compounds isomerize to oxathiepin-4-ones. In one study, a tetramethyl derivative underwent further transformation under specific conditions, showing the compound's potential in photoreactive applications (Kowalewski & Margaretha, 1993).
Utility in Heterocyclic Synthesis
- The compound is instrumental in the synthesis of heterocyclic structures, such as pyrazoles, pyridines, and pyrimidines. This involves using key intermediates like enaminonitriles and dicyanides, which are reacted with various agents to produce an array of derivatives with potential applications in medicinal chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).
High-Pressure Reactions
- The compound has been studied in high-pressure reactions with carbon disulfide. Such reactions lead to the formation of thiolanes and oxathiolanes, demonstrating its utility in synthesizing sulfur-containing heterocycles under specific conditions (Taguchi, Yanagiya, Shibuya, & Suhara, 1988).
Application in Green Chemistry
- The compound's derivatives, such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, have been synthesized with a focus on green chemistry principles. This includes modifying synthesis steps to improve atom economy, reduce waste, and enhance reaction mass efficiency, contributing to environmentally friendly chemical production (Gilbile, Bhavani, & Vyas, 2017).
Propiedades
IUPAC Name |
2-[(2-chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-15(2,3)13(19)10(9-17)14(20-4)18-12-8-6-5-7-11(12)16/h5-8,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSJLNJMLFYWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=C(NC1=CC=CC=C1Cl)SC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2476315.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate](/img/structure/B2476316.png)

![1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2476322.png)
![N-benzyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2476323.png)
![9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2476325.png)
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2476328.png)





